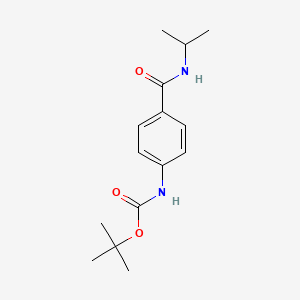
Hdac1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac1-IN-5 is a potent inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6), with IC50 values of 15 nM and 20 nM, respectively . This compound enhances the acetylation of histone H3 and α-tubulin, promoting the activation of caspase 3 in cancer cells, thereby inducing apoptosis . This compound has shown strong inhibitory activity against tumor growth in xenograft mice .
Méthodes De Préparation
The synthesis of Hdac1-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Hdac1-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hdac1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in various chemical processes.
Biology: Used to investigate the biological functions of histone deacetylases and their role in gene regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated histone deacetylase activity.
Mécanisme D'action
Hdac1-IN-5 exerts its effects by inhibiting the activity of histone deacetylase 1 and histone deacetylase 6. This inhibition leads to increased acetylation of histone H3 and α-tubulin, which in turn promotes the activation of caspase 3 and induces apoptosis in cancer cells . This compound also induces chromatin damage by binding with DNA .
Comparaison Avec Des Composés Similaires
Hdac1-IN-5 is compared with other histone deacetylase inhibitors such as vorinostat, belinostat, romidepsin, and panobinostat. These compounds also target histone deacetylases but differ in their selectivity and potency. This compound is unique in its strong inhibitory activity against both histone deacetylase 1 and histone deacetylase 6, making it a valuable tool for studying the roles of these enzymes in various biological processes .
Similar compounds include:
- Vorinostat (SAHA)
- Belinostat
- Romidepsin
- Panobinostat
These compounds have been studied extensively for their therapeutic potential in treating various cancers and other diseases involving dysregulated histone deacetylase activity .
Propriétés
Formule moléculaire |
C20H21N3O2S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-hydroxy-6-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C20H21N3O2S/c24-18(23-25)13-6-1-3-8-15-9-7-12-17(14-15)20-22-21-19(26-20)16-10-4-2-5-11-16/h2,4-5,7,9-12,14,25H,1,3,6,8,13H2,(H,23,24) |
Clé InChI |
QFTYIRORQVJXBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC(=C3)CCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


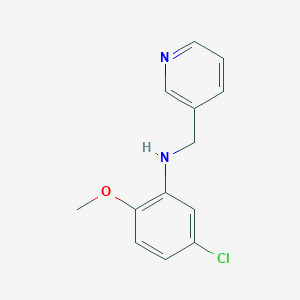
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
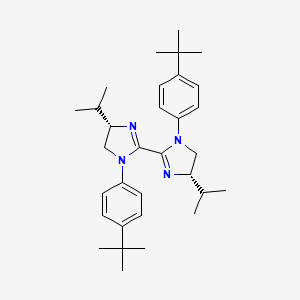
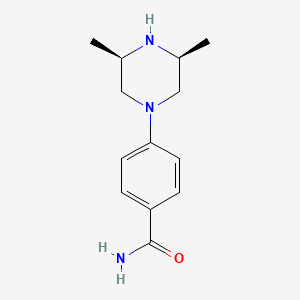
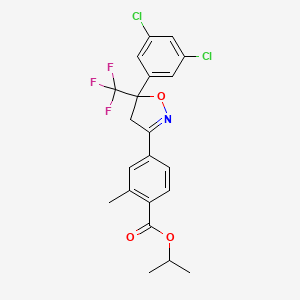
![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
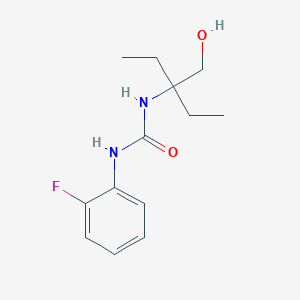
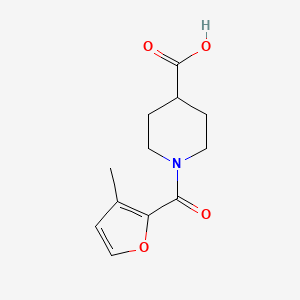

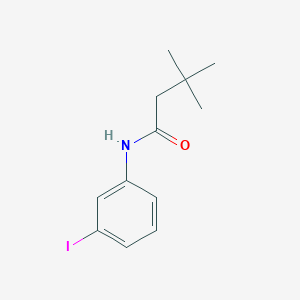
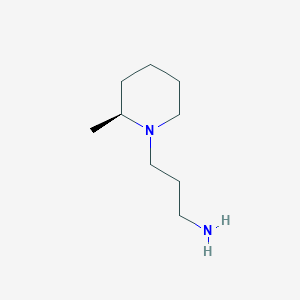
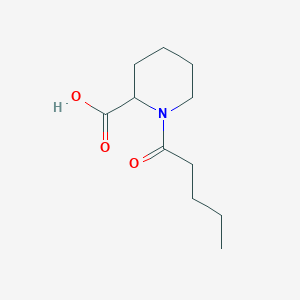
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
